![molecular formula C11H13NOS B2648538 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one CAS No. 239130-97-3](/img/structure/B2648538.png)
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one
Overview
Description
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one is a chemical compound with the CAS Number: 239130-97-3. It has a molecular weight of 208.3 . The IUPAC name for this compound is 3-amino-5-(5-methyl-1H-1lambda3-thiophen-2-yl)cyclohex-2-en-1-one .
Molecular Structure Analysis
The InChI code for 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one is 1S/C11H14NOS/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8,14H,4-5,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
- Highly Functionalized Intermediates : The compound serves as a reactive intermediate for synthesizing organic and heterocyclic compounds containing trifluoromethyl groups . Its unique structure allows for versatile functionalization, making it valuable in designing novel molecules.
- Derivative of DIMEDONE : 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one is a derivative of 5,5-Dimethyl-1,3-cyclohexanedione (DIMEDONE). It belongs to the class of β-enaminones, which find applications in the synthesis of nitrogen-containing compounds . Researchers explore its reactivity and versatility in constructing diverse chemical scaffolds.
- Morpholine Derivatives : Structurally related to 5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one, this compound falls within the broader category of morpholine derivatives. These derivatives exhibit a broad spectrum of pharmacological activities. Researchers investigate their potential as drug candidates, including antiviral, antibacterial, and antitumor properties.
Organic Synthesis and Functionalization
β-Enaminones and Nitrogen-Containing Compounds
Pharmacological Studies
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Safety and Hazards
properties
IUPAC Name |
3-amino-5-(5-methylthiophen-2-yl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPMJSJGFAGGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=CC(=O)C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one |
Synthesis routes and methods
Procedure details
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